?2-Androstene-1a,17b-diol Acetate

Description

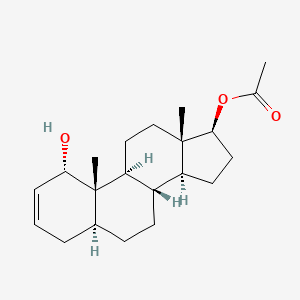

Structure

3D Structure

Properties

IUPAC Name |

[(1S,5S,8S,9S,10S,13S,14S,17S)-1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-19-10-9-16-15-8-7-14-5-4-6-18(23)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19,23H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRVGISYZLHNHZ-NDUYDNQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications of ?2 Androstene 1a,17b Diol Acetate

Chemo-Enzymatic Synthesis Pathways and Derivatization

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific reactions, combined with traditional chemical methods, to create complex molecules. nih.gov This approach is particularly valuable in steroid synthesis where multiple, similar functional groups require selective modification. nih.gov

Stereoselective and Regioselective Synthesis Approaches

The synthesis of specific steroid derivatives hinges on the ability to control the three-dimensional arrangement of atoms (stereoselectivity) and the position of chemical modifications (regioselectivity).

Stereoselectivity: In steroid synthesis, achieving the correct stereochemistry is crucial as different stereoisomers can have vastly different biological activities. For instance, in the synthesis of 5α-dihydrotestosterone (DHT), the reduction of a 17-keto group preferentially forms the more thermodynamically stable 17β-hydroxyl group. nih.gov This stereoselectivity is confirmed through analytical techniques like NMR spectroscopy. nih.gov

Regioselectivity: This is the ability to target a specific functional group among many. For example, in the synthesis of androstane (B1237026) derivatives, protecting groups are used to shield certain hydroxyl groups while others are being chemically modified. researchgate.net The inherent structure of the steroid and its interaction with catalysts can also direct the regioselectivity of a reaction. nih.gov Photochemical conditions in confined reaction media, such as eutectogels, have also been explored to achieve regioselective synthesis. rsc.org

Identification and Characterization of Precursor Compounds and Starting Materials

The synthesis of Δ2-androstene-1α,17β-diol acetate (B1210297) begins with readily available precursor compounds. A common starting material for many steroid syntheses is dehydroepiandrosterone (B1670201) (DHEA). semanticscholar.orgwikipedia.org DHEA serves as a key metabolic intermediate in the biosynthesis of androgens and estrogens. semanticscholar.orgnih.gov Another significant precursor is androstenedione (B190577) (also known as 4-androstene-3,17-dione or 4-AD), which is a naturally occurring steroid hormone that can be converted to testosterone (B1683101). nih.govmdpi.com Phytosterols (B1254722), such as those found in pine tree pulp waste, can also be used as starting materials for the microbial production of steroidal drug intermediates like androstenedione. nih.gov

Optimization of Protective Group Chemistry and Acetylation Techniques

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from reacting while other parts of the molecule are modified. organic-chemistry.org

Protective Group Chemistry: The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgresearchgate.net In the synthesis of androstane derivatives, a silyl (B83357) ether group might be used to protect an alcohol, while an acetal (B89532) group protects a diol. numberanalytics.com An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is highly advantageous in multi-step syntheses. organic-chemistry.org The ideal approach, however, is a protecting-group-free synthesis to improve efficiency and reduce waste. rsc.org

Acetylation Techniques: Acetylation, the introduction of an acetyl group, is a common modification in steroid synthesis. The acetylation of the steroidogenic acute regulatory protein (StAR), for example, enhances its biological activity. nih.gov Selective acetylation of diols can be achieved using methods like transesterification with ethyl acetate. researchgate.net Catalytic amounts of acetate can also be used to achieve regioselective acetylation of diols and polyols under mild conditions. nih.gov

Application of Biocatalysis in Steroid Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in steroid synthesis, including high regio- and stereoselectivity under mild reaction conditions. nih.govnih.gov

Enzymes like ketoreductases and hydroxysteroid dehydrogenases (HSDs) are instrumental in these processes. mdpi.comnih.gov For example, 17β-HSD can catalyze the reduction of androstenedione to testosterone. mdpi.com

Biocatalysis can be used to produce key steroid intermediates. For instance, microbial conversion of phytosterols is a widely applied method for producing androstenedione. nih.gov

The integration of biocatalysis with traditional chemical synthesis can shorten multi-step routes and allow for reactions that are difficult to perform using classical chemical methods. nih.gov

Novel Synthetic Methodologies for Androstene Derivatives

The development of new synthetic methods is crucial for producing novel androstene derivatives with potentially enhanced biological activities.

Exploration of Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. numberanalytics.comyoutube.com This is particularly important in pharmacology, as different enantiomers of a drug can have different effects.

Chiral Auxiliaries: These are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com

Catalytic Asymmetric Synthesis: This method uses a chiral catalyst to produce an enantiomerically enriched product. numberanalytics.com Examples include the Sharpless epoxidation and Noyori hydrogenation. numberanalytics.com

Enzymatic Kinetic Resolution: This technique uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the enantiomers. springernature.com

Enantioconvergent Reactions: These reactions convert a racemic starting material into a single enantiomeric product. springernature.com

These advanced synthetic strategies are continuously being explored to create novel androstane derivatives for various applications, including potential anticancer agents. nih.gov

Development of Environmentally Benign (Green) Synthesis Protocols

The imperative to develop sustainable chemical processes has driven significant research into "green" synthesis protocols across the pharmaceutical industry, including the production of steroidal compounds. While specific green synthesis methods for Δ²-Androstene-1α,17β-diol Acetate are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its hypothetical synthesis based on established transformations of related androstane derivatives. This section explores potential environmentally benign strategies, such as biocatalysis, microwave-assisted synthesis, and the use of greener solvents, that could be adapted for the synthesis of Δ²-Androstene-1α,17β-diol Acetate.

The development of environmentally friendly protocols for steroid synthesis is an active area of research. researchgate.netbrynmawr.edu These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

Biocatalytic Approaches

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful tool for green steroid synthesis. nih.govnih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high regio- and stereoselectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. nih.gov

For the synthesis of a molecule like Δ²-Androstene-1α,17β-diol Acetate, specific enzymes could be employed for key transformations. For instance, hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that can selectively introduce hydroxyl groups at various positions on the steroid nucleus. While a specific enzyme for the 1α-hydroxylation of a Δ²-androstene precursor has not been identified, the potential for discovering or engineering such an enzyme exists.

A potential biocatalytic route could involve the use of a microorganism engineered to express a specific set of enzymes capable of converting a readily available steroid precursor, such as androstenedione, into the desired diol. This approach has been successfully applied to the synthesis of other valuable steroid intermediates. nih.gov

Table 1: Potential Biocatalytic Steps in the Synthesis of Δ²-Androstene-1α,17β-diol Acetate

| Transformation | Enzyme Class | Potential Advantages |

| Introduction of 1α-hydroxyl group | Hydroxylase/Monooxygenase | High regioselectivity, mild reaction conditions. |

| Reduction of 17-keto group | 17β-Hydroxysteroid dehydrogenase | High stereoselectivity for the 17β-alcohol. |

| Selective acetylation of 17β-hydroxyl | Lipase/Esterase | High regioselectivity, avoiding protection of the 1α-hydroxyl. |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable technology in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.net In steroid chemistry, microwave-assisted synthesis has been successfully employed for the preparation of various derivatives, including heterocyclic androstane compounds.

A key step in a potential synthesis of Δ²-Androstene-1α,17β-diol Acetate, such as the introduction of the acetate group, could be significantly accelerated using microwave heating. This can lead to a more energy-efficient process with a lower environmental footprint.

Table 2: Comparison of Conventional vs. Microwave-Assisted Acetylation (Hypothetical)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires high-boiling, toxic solvents | Can often be performed with greener solvents or even solvent-free |

| Yield | Variable | Often higher |

Application of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional steroid syntheses often rely on halogenated or other volatile organic compounds (VOCs) that pose risks to human health and the environment. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids.

Biochemical Transformations and Enzymatic Metabolism of ?2 Androstene 1a,17b Diol Acetate

Hydrolysis of the Acetate (B1210297) Moiety by Esterases

The biotransformation of Δ²-Androstene-1a,17b-diol Acetate commences with the cleavage of the acetate ester at the 17β-position. This reaction is catalyzed by a broad class of hydrolytic enzymes known as esterases, which are widely distributed throughout the body, particularly in the liver, plasma, and red blood cells. nih.govnih.govresearchgate.net Esterases, such as carboxylesterases, hydrolyze ester bonds, releasing the parent alcohol and a carboxylic acid. nih.govresearchgate.net In this case, the hydrolysis of the acetate moiety yields Δ²-Androstene-1a,17b-diol and acetic acid. This de-acetylation is a critical activation step, as the free hydroxyl group at the 17β-position is essential for subsequent enzymatic modifications and interaction with steroid hormone receptors. The rate and extent of this hydrolysis can be influenced by the specific types of esterases present in different tissues. nih.govnih.gov

Enzymatic Conversion Pathways of the Steroid Nucleus

Following hydrolysis, the resulting Δ²-Androstene-1a,17b-diol becomes a substrate for a variety of steroid-metabolizing enzymes that modify its structure and function.

Role of Hydroxysteroid Dehydrogenases (HSDs) in C-3, C-11, C-17, and C-20 Oxidoreduction

Hydroxysteroid dehydrogenases (HSDs) are a key family of oxidoreductases that catalyze the interconversion between hydroxysteroids and ketosteroids, thereby modulating the biological activity of steroid hormones. nih.govoup.com The 17β-hydroxyl group of Δ²-Androstene-1a,17b-diol is a primary target for HSDs.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes act on the C-17 position. Different isoforms have opposing effects. For instance, oxidative isoforms like 17β-HSD type 2 convert the potent 17β-hydroxyl group into a less active 17-keto group, a process that would transform Δ²-Androstene-1a,17b-diol into Δ²-Androstene-1a-ol-17-one. nih.govwikipedia.orgresearchgate.net Conversely, reductive isoforms such as 17β-HSD type 1, 3, and 5 catalyze the reverse reaction, converting 17-ketosteroids into their active 17β-hydroxy forms. nih.govoncotarget.com The tissue-specific expression of these enzymes determines the local balance between active and inactive steroids. nih.govoup.com For example, 17β-HSD1 is known to convert androstenedione (B190577) to testosterone (B1683101), enhancing androgenic activity. nih.gov

While the parent compound lacks hydroxyl groups at C-3, C-11, or C-20, metabolites of Δ²-Androstene-1a,17b-diol that undergo hydroxylation at these sites by other enzymes (like CYPs) would then become substrates for their respective HSDs (e.g., 3α-HSD, 3β-HSD, 11β-HSD).

Activity of Aldo-Keto Reductases (AKRs) in Steroid Biotransformation

The aldo-keto reductase (AKR) superfamily consists of numerous enzymes that catalyze the NAD(P)H-dependent reduction of carbonyl groups on a wide array of substrates, including steroids. nih.gov Several members of the AKR1C subfamily function as hydroxysteroid dehydrogenases and are pivotal in steroid metabolism.

AKR1C Subfamily: Enzymes like AKR1C1, AKR1C2, and AKR1C3 possess 3α-HSD, 20α-HSD, and 17β-HSD activities. nih.gov AKR1C3, for example, efficiently converts androstenedione to testosterone (a 17-ketosteroid reductase activity). nih.govnih.gov Therefore, AKRs can perform oxidoreduction at the C-17 position of the steroid nucleus, similar to HSDs, influencing the androgenic potential of the resulting metabolites. Some AKRs can also introduce stereospecific hydroxyl groups, such as the 17α-HSD activity of murine AKR1C21, which converts androstenedione to epi-testosterone. nih.govd-nb.info

Influence of Cytochrome P450 Enzymes (CYPs) on Hydroxylation and Other Transformations

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the synthesis and catabolism of steroids. nih.govnih.govyoutube.com They are responsible for a wide range of reactions, including hydroxylation, aromatization, and carbon-carbon bond cleavage. nih.gov

Hydroxylation: CYP enzymes can introduce hydroxyl groups at various positions on the steroid nucleus of Δ²-Androstene-1a,17b-diol, creating a diverse array of metabolites. nih.govepa.gov For example, enzymes from the CYP3A family are known to catalyze 6β-hydroxylation of androgens.

Aromatization (CYP19A1): Aromatase, or CYP19A1, is a critical enzyme that converts androgens into estrogens by aromatizing the A-ring of the steroid. nih.govresearchgate.netbioscientifica.com If the Δ² double bond of Δ²-Androstene-1a,17b-diol is isomerized to a Δ⁴ or Δ⁵ position, its downstream metabolites (like testosterone or androstenedione) can serve as substrates for CYP19A1, leading to the formation of estrogens such as estradiol (B170435) or estrone. researchgate.netnih.gov

Investigation of Other Specific Enzyme Actions (e.g., Reductases, Isomerases)

Other enzymes further contribute to the metabolic profile of Δ²-Androstene-1a,17b-diol.

Reductases:

5α-Reductase: This enzyme catalyzes the reduction of the double bond between C4 and C5 in Δ⁴-steroids. wikipedia.org If Δ²-Androstene-1a,17b-diol is converted to a Δ⁴-androgen like testosterone, 5α-reductase can then convert it to the more potent androgen, 5α-dihydrotestosterone (DHT). wikipedia.orgtmc.edu

5β-Reductase: This enzyme, a member of the AKR family (AKR1D1), also reduces the C4-C5 double bond but creates a different stereochemistry at the A/B ring junction, typically leading to inactive metabolites. nih.govnih.gov

Isomerases: Steroid isomerases can catalyze the migration of double bonds within the steroid nucleus. An enzyme capable of shifting the Δ² double bond to a more common position, such as Δ⁴ or Δ⁵, would be a critical step connecting the metabolism of this compound to the major pathways of androgen and estrogen synthesis. For instance, conversion to a Δ⁴ structure would make the compound a substrate for both 5α-reductase and aromatase.

Downstream Metabolites and Interconversion with other Androgens and Estrogens

The sequential and parallel actions of the enzymes described above result in a complex network of downstream metabolites. The initial hydrolysis of Δ²-Androstene-1a,17b-diol Acetate creates the active steroid, which then enters the main steroidogenic pathways.

Key transformations include:

Oxidation at C-17: Action by oxidative 17β-HSDs or certain AKRs would convert Δ²-Androstene-1a,17b-diol to its corresponding 17-ketosteroid.

Isomerization and Aromatization: Isomerization of the Δ² double bond, followed by the action of aromatase (CYP19A1) on the resulting androgenic precursors (like testosterone), would lead to the production of estrogens, such as estradiol. nih.govresearchgate.net

Isomerization and 5α-Reduction: Following isomerization to a Δ⁴-steroid, 5α-reductase can produce highly potent androgens like DHT. nih.gov

These interconversions highlight that Δ²-Androstene-1a,17b-diol can be metabolized into a range of other hormonally active steroids, contributing to the local androgenic and estrogenic environment in various tissues. nih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of Δ²-Androstene-1a,17b-diol and its Derivatives

| Enzyme Family | Specific Enzyme(s) | Primary Action on Steroid Nucleus | Potential Product(s) |

| Esterases | Carboxylesterases | Hydrolysis of 17β-acetate ester | Δ²-Androstene-1a,17b-diol |

| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD Type 2 | Oxidation of 17β-hydroxyl group | Δ²-Androstene-1a-ol-17-one |

| 17β-HSD Type 1, 3, 5 | Reduction of 17-keto group | 17β-hydroxysteroids (e.g., Testosterone) | |

| Aldo-Keto Reductases (AKRs) | AKR1C3 | Reduction of 17-keto group | Testosterone |

| AKR1C1, AKR1C2 | Oxidoreduction at C-3 and C-17 | Various keto and hydroxysteroids | |

| Cytochrome P450 (CYPs) | CYP19A1 (Aromatase) | Aromatization of A-ring (of Δ⁴ metabolites) | Estradiol, Estrone |

| CYP3A Family | Hydroxylation (e.g., at C-6) | Hydroxylated metabolites | |

| Reductases | 5α-Reductase | Reduction of C4-C5 double bond (of Δ⁴ metabolites) | 5α-Dihydrotestosterone (DHT) |

| 5β-Reductase (AKR1D1) | Reduction of C4-C5 double bond (of Δ⁴ metabolites) | 5β-reduced inactive metabolites | |

| Isomerases | Steroid Isomerases | Migration of double bond (e.g., Δ² to Δ⁴) | Δ⁴-androgens (e.g., Testosterone) |

Table 2: Potential Downstream Metabolites and Interconversion Products

| Precursor | Enzyme(s) | Metabolite | Hormonal Class |

| Δ²-Androstene-1a,17b-diol | 17β-HSD (oxidative) | Δ²-Androstene-1a-ol-17-one | Androgen (less active) |

| Δ²-Androstene-1a,17b-diol | Isomerase, 17β-HSD | Androstenedione | Androgen |

| Androstenedione | 17β-HSD (reductive) / AKR1C3 | Testosterone | Androgen (potent) |

| Testosterone | 5α-Reductase | 5α-Dihydrotestosterone (DHT) | Androgen (most potent) |

| Testosterone | CYP19A1 (Aromatase) | Estradiol | Estrogen (potent) |

| Androstenedione | CYP19A1 (Aromatase) | Estrone | Estrogen |

| Estrone | 17β-HSD (reductive) | Estradiol | Estrogen (potent) |

Conjugation Pathways and Inactivation Mechanisms

Conjugation is a crucial Phase II metabolic process that increases the water solubility of steroids, facilitating their elimination from the body. For androgens, the principal conjugation pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These enzymatic reactions effectively inactivate the androgen by attaching a bulky, polar glucuronic acid or sulfate (B86663) group, which not only alters the steroid's ability to bind to its receptor but also prepares it for renal or biliary excretion.

Glucuronidation is a major pathway for the inactivation and elimination of androgens and their metabolites. nih.gov This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the steroid molecule. The UGT superfamily of enzymes, particularly the UGT2B subfamily, plays a pivotal role in androgen metabolism. nih.gov

Based on studies of related androgens, it is highly probable that Δ²-Androstene-1α,17β-diol is a substrate for several UGT enzymes. The UGT2B family, including UGT2B7, UGT2B15, and UGT2B17, are well-established as the primary enzymes responsible for the glucuronidation of androgens such as dihydrotestosterone (B1667394) (DHT), androsterone (B159326) (ADT), and androstane-3α,17β-diol (3α-diol). nih.govnih.gov These enzymes are notably expressed in androgen-sensitive tissues like the prostate, skin, and liver. nih.gov

The glucuronidation of Δ²-Androstene-1α,17β-diol could potentially occur at either the 1α-hydroxyl or the 17β-hydroxyl group, resulting in the formation of two distinct glucuronide conjugates. The specificity of the UGT isozymes for different hydroxyl positions on the steroid nucleus has been documented. For instance, in the metabolism of androstane-3α,17β-diol, glucuronidation can occur at both the 3α and 17β positions, and specific UGT enzymes exhibit preferences for one position over the other. nih.gov For example, UGT2B17 is highly efficient in conjugating at the 17-position of testosterone. frontiersin.org It is therefore plausible that different UGT2B isoforms would exhibit varying affinities and catalytic efficiencies towards the 1α- and 17β-hydroxyl groups of Δ²-Androstene-1α,17β-diol.

The resulting glucuronide conjugates, Δ²-Androstene-1α-ol-17β-glucuronide and Δ²-Androstene-17β-ol-1α-glucuronide, would be significantly more water-soluble and biologically inactive compared to the parent compound. These conjugates are then readily transported out of the cell and excreted in the urine or bile.

Table 1: Key UGT Isozymes in Androgen Metabolism

| UGT Isozyme | Common Androgen Substrates | Primary Tissue Expression |

| UGT2B7 | Androsterone, Dihydrotestosterone, Androstane-3α,17β-diol | Liver, Prostate |

| UGT2B15 | Dihydrotestosterone, Androstane-3α,17β-diol | Prostate, Liver |

| UGT2B17 | Testosterone, Dihydrotestosterone, Androsterone | Prostate, Liver |

This table summarizes the involvement of key UGT isozymes in the metabolism of androgens structurally related to Δ²-Androstene-1α,17β-diol.

Sulfation represents another critical conjugation pathway for the inactivation of steroids. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the steroid. nih.gov This process, similar to glucuronidation, increases the water solubility of the steroid and terminates its biological activity.

The sulfation of androgens is primarily carried out by members of the SULT2 family, with SULT2A1 being a key enzyme in the sulfation of dehydroepiandrosterone (B1670201) (DHEA) and other androgens. nih.govwikipedia.org It is therefore reasonable to predict that Δ²-Androstene-1α,17β-diol would also serve as a substrate for SULT2A1 and potentially other SULT isoforms.

The sulfation of Δ²-Androstene-1α,17β-diol could occur at either the 1α- or 17β-hydroxyl position, leading to the formation of Δ²-Androstene-1α,17β-diol-1α-sulfate or Δ²-Androstene-1α,17β-diol-17β-sulfate. The resulting sulfated androgens are hydrophilic and can be readily excreted. The balance between sulfation and desulfation, catalyzed by steroid sulfatases, is a key mechanism for regulating the local concentration of active steroids in target tissues. nih.gov

Table 2: Key SULT Isozymes in Steroid Metabolism

| SULT Isozyme | Common Steroid Substrates | Primary Tissue Expression |

| SULT2A1 | Dehydroepiandrosterone (DHEA), Androsterone | Adrenal Gland, Liver |

| SULT1E1 | Estrone, Estradiol | Liver, Endometrium |

| SULT2B1 | Pregnenolone, Cholesterol | Skin, Prostate, Placenta |

This table outlines the key SULT isozymes involved in the metabolism of steroids, including androgens that are structurally related to Δ²-Androstene-1α,17β-diol.

Molecular Interactions and Structure Activity Relationship Sar of ?2 Androstene 1a,17b Diol Acetate

Ligand-Receptor Binding Dynamics

The interaction of Δ⁵-Androstene-1α,17β-diol Acetate (B1210297) with nuclear receptors is a key aspect of its mechanism of action. These interactions are governed by the principles of molecular recognition, where the steroid fits into a specific binding pocket within the receptor protein.

While direct binding data for Δ⁵-Androstene-1α,17β-diol Acetate is limited, studies on related androstene derivatives provide valuable insights. Generally, androstene hormones are considered weak activators of the androgen receptor (AR). nih.gov The affinity of steroids for the AR can be influenced by various structural modifications. For instance, some synthetic anabolic-androgenic steroids exhibit higher binding affinities for the AR than testosterone (B1683101), while others, like stanozolol (B1681124) and methanedienone, have significantly lower affinities. nih.gov The binding pattern can be similar between muscle and prostate tissues, with some exceptions. oup.com It has been documented that certain androstenediols can activate the AR in prostate cancer cells. nih.gov

Androstene derivatives, including androstenediols, are known to interact with estrogen receptors (ERα and ERβ). nih.gov Some androstene hormones are weak activators of human estrogen receptors. nih.gov The metabolite 5α-androstane-3β,17β-diol, for example, is estrogenic in breast cancer cells and activates ERα. nih.gov Notably, this metabolite does not bind to the androgen receptor but displays a high affinity for estrogen receptors. unimi.itresearchgate.net Androstenediol (B1197431) itself has a significantly lower affinity for ERs compared to estradiol (B170435), but its higher circulating concentrations suggest it may still play a role as an estrogen. wikipedia.org The relative binding affinities of androstenediol for ERα and ERβ are approximately 6% and 17% of estradiol's affinity, respectively. wikipedia.org The orientation of the hydroxyl group at the C17 position is crucial for the activation of the human ERβ receptor. nih.gov

Studies have explored the interaction of androstene hormones with glucocorticoid receptors (GR). Research indicates that these hormones can indirectly activate the human GR, particularly in the presence of high concentrations of dexamethasone (B1670325). nih.gov However, direct activation of the GR by these androstene hormones alone appears to be minimal. nih.gov For instance, certain androstene compounds have been shown to activate GR in the presence of dexamethasone. The transcriptional regulation of some genes can be influenced by both constitutive androstane (B1237026) receptor (CAR) and GR binding sites in their promoters. nih.gov

Stereochemical Influence on Receptor Affinity and Activity

The specific three-dimensional arrangement of atoms in Δ⁵-Androstene-1α,17β-diol Acetate, known as its stereochemistry, plays a pivotal role in determining its ability to bind to and activate nuclear receptors.

The orientation of the hydroxyl group at the C17 position of the androstene ring system is a critical factor in receptor binding and biological activity. nih.gov The β-orientation of the C17 hydroxyl group is particularly important for the activation of the human ERβ receptor. nih.gov Studies on related androstenediols have shown that the epimeric forms, differing in the hydroxyl group's orientation at C17 (α versus β), exhibit distinct biological activities. nih.gov The anti-tumor effects of androstene steroids also demonstrate a strict structure-activity relationship dependent on the C17 hydroxyl group's orientation. nih.gov

The presence and position of an acetate group can significantly modify the pharmacological properties of a steroid. Esterification of hydroxyl groups, such as the formation of an acetate derivative, can alter the molecule's lipid solubility, which in turn can affect its absorption, distribution, and metabolism. uomustansiriyah.edu.iq A study on androstene derivatives showed that compounds with an acetyl group at the C-3 position had varying anti-inflammatory activity depending on the functional group at the C-17 position. nih.gov The specific stereochemistry of the acetate group at the 17β-position of Δ⁵-Androstene-1α,17β-diol Acetate would influence its fit within the receptor's binding pocket, thereby affecting its affinity and efficacy.

Interactive Data Table: Receptor Binding Affinity of Related Androstane Derivatives

| Compound | Receptor | Relative Binding Affinity (RBA) | Reference |

| Androstenediol | ERα | ~6% of Estradiol | wikipedia.org |

| Androstenediol | ERβ | ~17% of Estradiol | wikipedia.org |

| 5α-androstane-3β,17β-diol | ERβ | High Affinity | unimi.itresearchgate.net |

| 5α-androstane-3β,17β-diol | AR | Does not bind | unimi.itresearchgate.net |

| 2-Hydroxyestradiol | ER | 23% of Estradiol | inchem.org |

| 4-Hydroxyestradiol | ER | 26% of Estradiol | inchem.org |

Conformational Analysis and Molecular Modeling in Receptor Recognition

For steroidal androgens, several structural features are known to be critical for effective AR binding. The 17β-hydroxyl group is considered essential for the ligand-receptor interaction, and its acetylation in Δ²-Androstene-1α,17β-diol Acetate would modulate its binding affinity and pharmacokinetic properties. The 1α-hydroxyl group introduces a specific stereochemical feature that can influence the binding orientation within the receptor.

Studies on related androstenediols, such as Androst-5-ene-3β,17β-diol (ADIOL), have shown that these molecules can interact with both androgen and estrogen receptors. nih.gov This dual-receptor affinity highlights the nuanced structure-activity relationships of these compounds. A proteolysis assay has indicated that a distinct ligand-receptor conformational difference exists between testosterone-bound AR and ADIOL-bound AR, suggesting that even subtle structural variations can alter the nature of the receptor interaction. nih.gov

Table 1: Key Structural Features of Δ²-Androstene-1α,17β-diol Acetate and Their Postulated Role in Receptor Interaction

| Structural Feature | Position | Postulated Role in Receptor Interaction |

| Double Bond | Δ² (A-Ring) | Influences the overall conformation of the A-ring and the global shape of the steroid, affecting fit within the receptor pocket. |

| Hydroxyl Group | 1α | Acts as a hydrogen bond donor/acceptor, influencing binding orientation and specificity. |

| Acetate Group | 17β | Modulates lipophilicity and binding affinity; may be hydrolyzed to the active 17β-hydroxyl form. The 17β-orientation is crucial for AR binding. |

| Methyl Groups | C10, C13 | Contribute to the hydrophobic interactions within the receptor's ligand-binding domain. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Principles (Academic Focus)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For anabolic and androgenic steroids, QSAR models have been developed to understand the key molecular descriptors that govern their activity. These models are instrumental in the academic pursuit of designing more potent and selective ligands.

QSAR studies on related steroid classes, such as 19-nor-testosterone derivatives, have highlighted the importance of electronic and quantum-chemical descriptors. nih.gov For instance, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and the net charges on specific carbon atoms within the steroid nucleus have been shown to be critical for the interaction with the anabolic-androgenic receptor. nih.gov These findings underscore that subtle changes in the electronic distribution across the steroid scaffold can significantly impact biological activity.

Structure-based drug design for androgen receptor modulators often leverages the known crystal structure of the AR ligand-binding domain. This allows for the computational docking of potential ligands to predict their binding modes and affinities. For example, the design of non-steroidal Selective Androgen Receptor Modulators (SARMs) has benefited from understanding how different chemical moieties interact with key residues in the AR binding pocket, such as Trp741. nih.gov Although Δ²-Androstene-1α,17β-diol Acetate is a steroidal compound, the principles of exploiting hydrophobic interactions and specific hydrogen bonds with residues like Asn705, Arg752, and Thr877 are universally applicable. acs.org

The development of QSAR models for steroids often involves the use of various molecular descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moments, and HOMO/LUMO energies. They are crucial for understanding electrostatic and orbital-controlled interactions with the receptor.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. They are vital for ensuring a good steric fit within the receptor's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It is critical for modeling the hydrophobic interactions that are a major driving force for steroid binding to the AR.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching.

A hypothetical QSAR study on a series of Δ²-androstene derivatives, including Δ²-Androstene-1α,17β-diol Acetate, would aim to derive a mathematical equation linking these descriptors to their measured androgenic activity. Such an equation would not only provide a deeper understanding of the mechanism of action but also guide the synthesis of new analogues with potentially improved therapeutic profiles.

Table 2: Illustrative QSAR Descriptors and Their Relevance in Steroid-Receptor Binding

| Descriptor Type | Example Descriptor | Relevance to Androgenic Activity |

| Electronic | HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule, influencing orbital interactions with receptor residues. nih.gov |

| Electronic | Net Atomic Charge on C3 | Can influence hydrogen bonding and electrostatic interactions within the binding pocket. nih.gov |

| Steric | Molecular Volume | Must be optimal to fit within the confines of the androgen receptor's ligand-binding domain. |

| Hydrophobic | LogP | A key determinant of the strength of hydrophobic interactions with the nonpolar regions of the binding pocket. |

| Topological | Wiener Index | Encodes information about molecular branching and compactness, which can affect receptor fit. |

Advanced Analytical Methodologies for Research on ?2 Androstene 1a,17b Diol Acetate

Advanced Chromatographic Techniques

Chromatography is a fundamental tool for the separation of complex mixtures. In the context of steroid analysis, both gas and liquid chromatography are indispensable for isolating Δ2-Androstene-1a,17b-diol Acetate (B1210297) from biological matrices or reaction mixtures.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like Δ2-Androstene-1a,17b-diol Acetate, chemical modification through derivatization is often necessary to increase their volatility and thermal stability, which improves their chromatographic behavior. oup.comnih.gov The most common derivatization method is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. mdpi.com

GC coupled with a mass spectrometer (GC-MS) is the preferred method for identifying and quantifying urinary steroid androgens. nih.gov An inert capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is often the column of choice for analyzing derivatized steroid hormones, as it can withstand the high temperatures required for elution. restek.comrestek.com

Table 1: Typical GC Parameters for Steroid Acetate Analysis

| Parameter | Condition |

|---|---|

| Column | Rxi-1ms (100% dimethylpolysiloxane) |

| Injection Mode | Split |

| Oven Program | Initial temp. 180°C, ramp to 280°C |

| Carrier Gas | Helium |

| Derivatization | Silylation (e.g., with MSTFA) |

This table presents a generalized set of parameters. Specific conditions may vary depending on the exact instrumentation and the complexity of the sample matrix.

Liquid chromatography offers a versatile approach for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For steroid esters like Δ2-Androstene-1a,17b-diol Acetate, LC is particularly useful. diva-portal.org The technique separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. nih.gov

The analysis of intact steroid esters can be challenging due to their varying polarities. However, LC methods have been developed to screen for a multitude of steroid esters simultaneously. ugent.be The choice of mobile and stationary phases is critical for achieving optimal separation.

High-performance liquid chromatography (HPLC) is a high-resolution form of liquid chromatography that is widely used for both the purification and quantification of steroid acetates. oup.comnih.gov HPLC methods can effectively separate steroid acetates from their parent alcohols and other closely related steroids. oup.comnih.gov

A common setup for HPLC analysis of steroid acetates involves a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. oup.comnih.gov Detection is often performed using a UV detector. scielo.brresearchgate.net The method's accuracy and precision make it suitable for quantitative analysis in various sample types. scielo.br

Table 2: Example HPLC Method for Dexamethasone (B1670325) Acetate Quantification

| Parameter | Condition |

|---|---|

| Column | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) |

| Mobile Phase | Methanol:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 239 nm |

| Injection Volume | 20 µL |

Source: Adapted from a study on dexamethasone acetate analysis. scielo.br This provides a relevant example of HPLC parameters for a steroid acetate.

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and quantification of compounds, including Δ2-Androstene-1a,17b-diol Acetate and its metabolites.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying steroids and their metabolites in complex biological matrices like serum and plasma. nih.govplos.orgnih.gov This method allows for the simultaneous measurement of multiple analytes. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first extracted and then analyzed. nih.govnih.gov The mass spectrometer can be operated in multiple reaction-monitoring (MRM) mode for targeted quantification, which provides excellent sensitivity and specificity. plos.org The direct detection of intact synthetic steroid esters in blood can provide unequivocal proof of their administration. nih.gov

Metabolite profiling using MS/MS helps in understanding the metabolic pathways of a compound. thermofisher.com The fragmentation patterns observed in the MS/MS spectra provide structural information that aids in the identification of unknown metabolites. nih.gov

Table 3: LC-MS/MS Parameters for Androgen Analysis

| Parameter | Condition |

|---|---|

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Chromatography | 2-dimensional LC separation |

| Sample Preparation | Liquid-liquid or solid-phase extraction |

This table outlines general parameters for the LC-MS/MS analysis of androgens, which would be applicable to Δ2-Androstene-1a,17b-diol Acetate.

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to differentiate between endogenous and synthetic steroids. thetruthaboutforensicscience.comthermofisher.com The method is based on the principle that synthetic steroids, often derived from plant-based precursors, have a different carbon-13 to carbon-12 isotope ratio (¹³C/¹²C) compared to steroids produced naturally in the body. researchgate.netresearchgate.net

During GC-C-IRMS analysis, the sample is first separated by gas chromatography. The eluted compounds are then combusted to convert them into carbon dioxide gas, which is subsequently introduced into an isotope ratio mass spectrometer. researchgate.net This allows for the precise measurement of the ¹³C/¹²C ratio. rsc.org A significant difference in this ratio between a target steroid and an endogenous reference compound can indicate the administration of a synthetic steroid. thermofisher.com

This technique is a cornerstone in anti-doping analysis and is mandatory for confirming the exogenous origin of pseudo-endogenous steroids. nih.gov

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic methods are indispensable for the unambiguous determination of the complex three-dimensional structure of steroidal compounds. Beyond basic identification, advanced spectroscopic techniques provide in-depth information on stereochemistry, conformation, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of steroids in solution. nih.gov For a molecule like Δ2-Androstene-1a,17b-diol Acetate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for full spectral assignment and structural confirmation. rsc.orgnih.gov

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides initial information on the number and type of protons. For an androstene diol acetate, characteristic signals would include:

Olefinic Protons: Resonances corresponding to the protons on the Δ2 double bond (H-2 and H-3).

Carbinol Protons: Signals for the protons on carbons bearing the hydroxyl and acetate groups (H-1 and H-17). The acetylation of a hydroxyl group typically induces a downfield shift of approximately 1 ppm for the attached proton.

Methyl Protons: Sharp singlets for the angular methyl groups at C-18 and C-19.

Acetate Methyl Protons: A distinct singlet around 2.0-2.1 ppm.

Steroid Skeleton Protons: A complex, overlapping region of signals from the numerous methylene (B1212753) and methine protons of the fused ring system. unesp.br

¹³C NMR Spectroscopy: The carbon-¹³ (¹³C) NMR spectrum reveals the number of unique carbon atoms. researchgate.net Key resonances for Δ2-Androstene-1a,17b-diol Acetate would be:

Olefinic Carbons: Signals for the C-2 and C-3 carbons of the double bond.

Carbinol Carbons: Resonances for C-1 and C-17, shifted downfield due to the attached oxygen atoms.

Carbonyl Carbon: A signal in the range of 170-171 ppm for the acetate carbonyl.

Methyl Carbons: Signals for the C-18, C-19, and acetate methyl carbons.

2D NMR Techniques: To resolve ambiguities from spectral overlap and definitively assign all proton and carbon signals, a series of 2D NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule, such as the alpha-orientation of the C-1 hydroxyl group and the beta-orientation of the C-17 acetate group.

A hypothetical data table for ¹H NMR chemical shifts is presented below, illustrating the type of data that would be generated from such an analysis.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-1β | ~3.5-3.7 | m |

| H-2 | ~5.5-5.8 | m |

| H-3 | ~5.6-5.9 | m |

| H-17α | ~4.5-4.7 | t |

| H-18 | ~0.8 | s |

| H-19 | ~1.0 | s |

| -OCOCH₃ | ~2.0 | s |

Note: This table is illustrative and not based on experimental data for the specific compound.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided a suitable single crystal can be grown. The technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For Δ2-Androstene-1a,17b-diol Acetate, a crystal structure would unequivocally confirm:

The location of the double bond at the Δ2 position.

The alpha stereochemistry of the hydroxyl group at C-1.

The beta stereochemistry of the acetate group at C-17.

The conformation of the A, B, C, and D rings of the steroid nucleus.

Intra- and intermolecular interactions, such as hydrogen bonding involving the C-1 hydroxyl group.

The crystallographic data generated would include precise bond lengths, bond angles, and torsion angles, providing an unambiguous structural proof.

Optimized Sample Preparation and Derivatization Procedures for Complex Biological and Chemical Matrices

The analysis of steroidal compounds like Δ2-Androstene-1a,17b-diol Acetate from complex biological matrices (e.g., urine, plasma, serum) or chemical reaction mixtures requires robust sample preparation to remove interferences and concentrate the analyte. nih.govnih.gov For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step. oup.com

Sample Preparation: The goal of sample preparation is to isolate the analyte from the matrix. Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between the aqueous biological fluid and an immiscible organic solvent. For androstene diols, solvents like diethyl ether or methyl tert-butyl ether (MTBE) are commonly used. nih.gov

Solid-Phase Extraction (SPE): This has become the preferred method for its efficiency, selectivity, and potential for automation. For steroidal compounds, reversed-phase (e.g., C18) or mixed-mode cartridges are used. The process involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the purified analyte. wur.nl

Hydrolysis: In matrices like urine, steroids are often present as water-soluble glucuronide or sulfate (B86663) conjugates. An enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) is required to cleave these conjugates and release the free steroid before extraction.

Derivatization Procedures: Derivatization is a chemical modification of the analyte to enhance its analytical properties, particularly for GC-MS. mdpi.com For Δ2-Androstene-1a,17b-diol Acetate, the free 1α-hydroxyl group requires derivatization to increase volatility and thermal stability. oup.com

Silylation: This is the most common derivatization for hydroxyl groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA + TMCS) are used to convert the -OH group into a trimethylsilyl (-O-TMS) ether. This procedure must be conducted under anhydrous conditions. rsc.org

Acylation: While the C-17 position is already acetylated, the C-1 hydroxyl could be acylated, for instance with pentafluorobenzoyl chloride, to introduce an electrophoric group that enhances sensitivity in electron capture negative ionization (ECNI) mass spectrometry.

Mixed Derivatization: In some cases, a two-step derivatization is employed. For example, a methoxime derivatization could be used if keto groups were present, followed by silylation of hydroxyl groups. For Δ2-Androstene-1a,17b-diol Acetate, a single-step silylation of the C-1 hydroxyl would be sufficient. nih.gov

The choice of derivatization reagent and reaction conditions (temperature, time) must be optimized to ensure complete reaction without degradation of the analyte.

Below is a summary table of typical procedures.

| Step | Procedure | Reagents/Materials | Purpose |

| Hydrolysis (for urine) | Enzymatic Cleavage | β-glucuronidase/arylsulfatase, acetate buffer | Cleave glucuronide/sulfate conjugates to yield free steroid. |

| Extraction | Solid-Phase Extraction (SPE) | C18 or Oasis HLB cartridges, Methanol, Water | Isolate steroid from biological matrix and remove polar interferences. |

| Derivatization (for GC-MS) | Silylation | MSTFA or BSTFA/TMCS | Increase volatility and thermal stability of the C-1 hydroxyl group. |

Research Perspectives and Unexplored Avenues for ?2 Androstene 1a,17b Diol Acetate

Elucidation of Novel Biotransformation Pathways in Diverse Biological Systems

The metabolic fate of Δ²-Androstene-1α,17β-diol Acetate (B1210297) is a critical area for investigation. Understanding how this compound is transformed within various biological systems, from microorganisms to mammals, could reveal novel enzymatic reactions and metabolic pathways. The metabolism of steroids is a complex process involving a variety of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) superfamilies. nih.govnih.gov

Initial investigations could involve in vitro incubation of Δ²-Androstene-1α,17β-diol Acetate with liver microsomes or specific recombinant enzymes to identify primary metabolites. For instance, CYP enzymes are known to catalyze hydroxylations at various positions on the steroid nucleus, while HSDs are responsible for the interconversion of hydroxyl and keto groups. nih.govnih.gov The presence of the Δ² double bond may influence the regioselectivity and stereoselectivity of these enzymatic modifications, potentially leading to the formation of unique and biologically active metabolites.

Furthermore, exploring the biotransformation of this compound in diverse microbial systems could unveil novel steroid-modifying enzymes with potential biotechnological applications. Microorganisms are known to perform a wide array of steroid transformations that are often difficult to achieve through conventional chemical synthesis.

Identification of Additional Enzyme Substrates and Inhibitors in Steroid Metabolism

Δ²-Androstene-1α,17β-diol Acetate and its potential metabolites could serve as substrates or inhibitors for various enzymes involved in steroid metabolism. Investigating its interaction with key enzymes in the steroidogenic pathway, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase, is a crucial research avenue. nih.govwikipedia.org

For example, its ability to be converted by 17β-HSD would be a key determinant of its potential androgenic or estrogenic activity. Similarly, its interaction with aromatase, the enzyme responsible for converting androgens to estrogens, would be of significant interest. Some androstenedione (B190577) derivatives have been shown to be inhibitors of aromatase, suggesting that Δ²-Androstene-1α,17β-diol Acetate or its derivatives could possess similar properties.

The unique structural features of Δ²-Androstene-1α,17β-diol Acetate, particularly the Δ² double bond and the 1α-hydroxyl group, may confer specificity for certain enzyme isoforms, making it a valuable tool for probing enzyme structure and function.

Advanced Structural Modifications for Enhanced Understanding of Steroid Biochemistry

The synthesis of analogs of Δ²-Androstene-1α,17β-diol Acetate with specific structural modifications can provide deeper insights into steroid biochemistry. The synthesis of related androst-2-ene derivatives, such as 5α-androst-2-en-17-one and 17α-amino-5α-androst-2-ene, has been reported, providing a foundation for creating a library of related compounds. gychbjb.comresearchgate.net

Modifications could include altering the substituents at various positions, introducing different functional groups, or changing the stereochemistry of the hydroxyl groups. For example, synthesizing the free diol or derivatives with different ester groups at the 17β-position could help elucidate the role of the acetate group in the molecule's activity and metabolism.

These structural analogs could then be used in structure-activity relationship (SAR) studies to understand how specific structural features influence binding to steroid receptors and metabolism by various enzymes. This approach is crucial for the rational design of more potent and selective research tools or potential therapeutic agents.

Development of Isotopic Tracers for In-depth Metabolic Flux Studies

Isotopically labeled versions of Δ²-Androstene-1α,17β-diol Acetate are invaluable tools for conducting in-depth metabolic flux studies. The use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), allows for the tracing of the metabolic fate of the compound in vivo without the need for radioactive materials.

The synthesis of isotopically labeled steroids has been successfully employed in numerous studies to identify and quantify metabolites in biological fluids. For example, ¹³C-labeled testosterone (B1683101) has been used to study its conversion to androstanediol in humans. researchgate.net A similar approach could be applied to Δ²-Androstene-1α,17β-diol Acetate to track its conversion to various metabolites and determine the rates of different metabolic pathways.

These studies would provide a quantitative understanding of the compound's metabolism and help to identify previously unknown metabolic routes. This information is essential for building a complete picture of its biological significance.

Application as Chemical Biology Tools and Probes for Steroid Research

With its unique structure, Δ²-Androstene-1α,17β-diol Acetate and its derivatives have the potential to be developed into valuable chemical biology tools and probes for steroid research. For instance, the introduction of a fluorescent tag or a photoaffinity label could allow for the visualization and identification of its binding partners within cells.

Such probes could be used to study the subcellular localization of the compound and its interactions with steroid receptors or other proteins. This would provide direct evidence of its molecular targets and help to elucidate its mechanism of action.

Furthermore, biotinylated derivatives could be used for affinity purification of its binding proteins, leading to the identification of novel steroid-binding proteins and a better understanding of the steroid interactome.

Comparative Biochemical Studies with Analogous Steroid Compounds.

To better understand the unique properties of Δ²-Androstene-1α,17β-diol Acetate, it is essential to conduct comparative biochemical studies with structurally related steroid compounds. These could include other androstenediols, such as androst-5-ene-3β,17β-diol, and their derivatives. nih.govmdpi.com

These studies should compare various aspects, including their binding affinities for steroid receptors, their metabolism by key enzymes, and their effects on gene expression in target cells. For example, it is known that the conversion of dehydroepiandrosterone (B1670201) to androst-5-ene-3β,17β-diol is increased in certain pathological conditions. nih.gov Comparing the metabolism and activity of Δ²-Androstene-1α,17β-diol Acetate with this well-characterized steroid could provide valuable insights.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 2-Androstene-1a,17b-diol Acetate in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying steroid derivatives. Key parameters include:

- Column : C18 reverse-phase (e.g., 2.1 × 50 mm, 1.7 μm particles).

- Mobile Phase : Gradient of methanol/water with 0.1% formic acid.

- Detection : Multiple reaction monitoring (MRM) for precursor-to-product ion transitions (e.g., m/z 305 → 269 for the acetate derivative).

- Validation : Follow ICH guidelines for specificity, linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How does acetylation at the 1a and 17b positions affect the compound’s stability and solubility?

- Stability : Acetylation increases steric protection of hydroxyl groups, reducing oxidative degradation. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation under controlled conditions.

- Solubility : The acetate groups enhance lipophilicity, reducing aqueous solubility (logP ~3.5) but improving compatibility with lipid-based delivery systems .

Q. What metabolic pathways are associated with 2-Androstene-1a,17b-diol Acetate?

- Key Pathways :

- Hydrolysis : Esterases cleave acetate groups, yielding 2-Androstene-1a,17b-diol, a precursor for testosterone synthesis.

- Oxidation : CYP3A4-mediated oxidation at the 17b position generates ketone derivatives.

- Experimental Validation : Use radiolabeled analogs (e.g., [¹⁴C]-acetate) in hepatocyte assays to track metabolite formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic conversion rates of 2-Androstene-1a,17b-diol Acetate across studies?

- Sources of Variability : Differences in enzyme sources (e.g., human vs. rodent microsomes), incubation conditions (pH, cofactors), and detection limits.

- Resolution Strategy :

- Standardized Protocols : Adopt WHO-recommended in vitro metabolic stability assays.

- Cross-Validation : Compare LC-MS/MS data with isotopic dilution techniques to confirm quantification accuracy .

Q. What experimental designs are optimal for studying the interaction of 2-Androstene-1a,17b-diol Acetate with nuclear receptors (e.g., androgen receptor)?

- Approach :

- Competitive Binding Assays : Use [³H]-dihydrotestosterone as a tracer in AR-positive cell lines (e.g., LNCaP).

- Transcriptional Activity : Luciferase reporter assays with androgen response elements (ARE).

- Structural Analysis : Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity and orientation .

Q. How can isotopic labeling (e.g., ¹⁴C, ³H) be utilized to track the tissue distribution of 2-Androstene-1a,17b-diol Acetate in vivo?

- Labeling Strategy : Incorporate [¹⁴C] at the acetate moiety for metabolic tracing.

- Distribution Studies : Administer labeled compound to rodent models; quantify radioactivity in tissues (e.g., liver, prostate) via liquid scintillation counting.

- Data Interpretation : Use compartmental modeling to estimate pharmacokinetic parameters (t₁/₂, AUC) .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the androgenic potency of 2-Androstene-1a,17b-diol Acetate?

- Potential Causes :

- Assay Sensitivity : Variations in cell-based vs. tissue-based assays (e.g., Hershberger assay).

- Metabolic Activation : Differences in esterase activity across experimental models.

Methodological Resources

Table 1 : Key Analytical Parameters for 2-Androstene-1a,17b-diol Acetate

| Parameter | Value/Range | Method Reference |

|---|---|---|

| Retention Time (HPLC) | 6.8 ± 0.2 min | |

| LOD (LC-MS/MS) | 0.1 ng/mL | |

| Plasma Protein Binding | 89 ± 3% | |

| LogP | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.